molecular formula C14H20FNO5S2 B2983769 4-(2,5-Diethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride CAS No. 2305412-29-5

4-(2,5-Diethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride

Cat. No.: B2983769
CAS No.: 2305412-29-5
M. Wt: 365.43
InChI Key: KKNJJVBCOHYCEP-UHFFFAOYSA-N
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Description

4-(2,5-Diethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride is a specialized chemical compound with the molecular formula C14H20FNO5S2 and a molecular weight of 365.43 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Diethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride typically involves multiple steps, starting with the preparation of the core morpholine structure. The sulfonyl fluoride group is then introduced through a series of reactions involving sulfonyl chlorides and fluoride sources under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure purity and yield. Large-scale reactors and advanced purification techniques are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed: The reactions can yield a range of products, including sulfonic acids, amides, and other derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: In biological research, 4-(2,5-Diethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride can be used as a probe to study enzyme activities and protein interactions. Its reactivity with specific biological targets makes it a useful tool in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or as a reagent in drug synthesis. Its ability to interact with biological molecules makes it a candidate for therapeutic research.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and other materials. Its unique properties may offer advantages in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-(2,5-Diethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride exerts its effects involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophiles, leading to the formation of stable products. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Morpholin-4-yl)sulfonylbenzenesulfonyl fluoride

  • 4-(Ethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride

  • 4-(Diethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride

Uniqueness: 4-(2,5-Diethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride stands out due to its specific substitution pattern on the morpholine ring, which can influence its reactivity and applications compared to its similar counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

4-(2,5-diethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO5S2/c1-3-11-10-21-12(4-2)9-16(11)23(19,20)14-7-5-13(6-8-14)22(15,17)18/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNJJVBCOHYCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(C(CO1)CC)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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